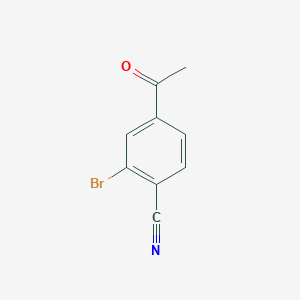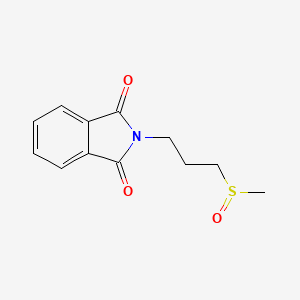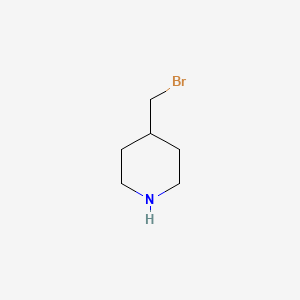![molecular formula C27H21Br3 B1600719 1,3,5-Tris[4-(bromomethyl)phenyl]benzene CAS No. 42837-44-5](/img/structure/B1600719.png)
1,3,5-Tris[4-(bromomethyl)phenyl]benzene
Vue d'ensemble
Description
1,3,5-Tris(4-bromophenyl)benzene (TBB) is a halogenated aromatic monomer . It can be used in the formation of covalent aromatic frameworks (COF) . TBB can be used to synthesize porous aromatic frameworks for the development of adsorption membranes to treat organic pollutants . It can also be used in the fabrication of pyridine-based high-efficiency organic light-emitting diodes (OLEDs) .
Synthesis Analysis
A size-controlled one-pot synthesis of redox-active organic nanoparticles consisting of viologen units via precise temperature control afforded by the use of microwave heating has been reported . A DMF solution of 4,4′-bipyridine and 1,3,5-tris(bromomethyl)benzene (TBMB) corresponding to monomers and ethyl bromide corresponding to a terminator was subjected to microwave heating .Molecular Structure Analysis
The empirical formula of TBB is C24H15Br3 . Its molecular weight is 543.09 . The SMILES string representation is Brc1ccc(cc1)-c2cc(cc(c2)-c3ccc(Br)cc3)-c4ccc(Br)cc4 .Chemical Reactions Analysis
In a reported synthesis, 4,4′-bipyridine primarily reacts with TBMB, leading to an increase in molecular weight . A termination reaction with ethyl bromide occurs due to the increase in temperature to 150°C .Physical And Chemical Properties Analysis
TBB is a solid with a melting point of 261-265 °C . It has a molecular weight of 543.09 .Applications De Recherche Scientifique
1,3,5-Tris[4-(bromomethyl)phenyl]benzene: A Comprehensive Analysis of Scientific Research Applications:
Adsorption Membranes for Organic Pollutants
1,3,5-Tris[4-(bromomethyl)phenyl]benzene (TBB) can be utilized to create porous aromatic frameworks . These frameworks are instrumental in developing adsorption membranes that are capable of treating organic pollutants effectively. This application is crucial in environmental chemistry where removing contaminants from water sources is a priority .
Organic Light Emitting Diodes (OLEDs)
TBB serves as a key component in the fabrication of pyridine-based high-efficiency OLEDs . OLED technology is significant in the field of display and lighting systems due to its advantages over traditional LEDs, such as lower energy consumption and the ability to create flexible display panels .
Covalent Aromatic Frameworks (COFs)
As a halogenated aromatic monomer, TBB is used in forming COFs. These frameworks have a variety of potential applications, including gas storage, catalysis, and as sensors due to their highly ordered and porous structures .
Proton Exchange Membranes (PEMs)
In fuel cell technology, TBB can be linked with polybenzimidazole (PBI) to fabricate PEMs. These membranes are essential components of fuel cells that conduct protons while acting as a barrier for gases such as hydrogen and oxygen .
Analytical Reagent
TBB is also employed as an analytical reagent in various chemical analyses. Its role in this capacity helps in understanding and developing new compounds and reactions within research laboratories .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
1,3,5-Tris[4-(bromomethyl)phenyl]benzene (TBB) is a halogenated aromatic monomer . It is primarily used in the formation of covalent aromatic frameworks (COFs) . The primary targets of TBB are the organic pollutants that these COFs are designed to adsorb .
Mode of Action
TBB interacts with its targets through the process of adsorption . The bromomethyl groups on the phenyl rings of TBB provide sites for cross-linking, allowing the formation of porous structures in the COFs . These porous structures then capture and hold organic pollutants, effectively removing them from the environment .
Biochemical Pathways
The compound’s primary function is in the formation of cofs, which are used to treat organic pollutants . Therefore, it can be inferred that TBB indirectly affects biochemical pathways by removing pollutants that could otherwise interfere with these pathways.
Pharmacokinetics
Given its use in the formation of cofs, it can be inferred that tbb has good stability and reactivity, which allow it to form the desired porous structures .
Result of Action
The primary result of TBB’s action is the formation of COFs with the ability to adsorb organic pollutants . This leads to the removal of these pollutants from the environment, which can have beneficial effects at the molecular and cellular levels by reducing exposure to harmful substances .
Action Environment
The efficacy and stability of TBB are influenced by environmental factors such as temperature and the presence of other chemicals . For example, the formation of COFs requires specific reaction conditions . Additionally, the ability of the resulting COFs to adsorb pollutants can be affected by the presence of other substances in the environment .
Propriétés
IUPAC Name |
1,3,5-tris[4-(bromomethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Br3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSHYLJZYDPPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CC(=CC(=C2)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494683 | |
| Record name | 1,3,5-tris[4-(bromomethyl)phenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris[4-(bromomethyl)phenyl]benzene | |
CAS RN |
42837-44-5 | |
| Record name | 1,3,5-tris[4-(bromomethyl)phenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



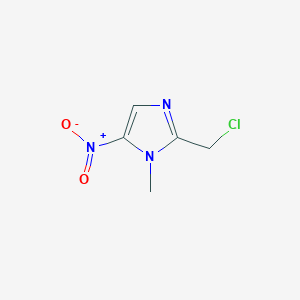

![Methyl imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1600644.png)
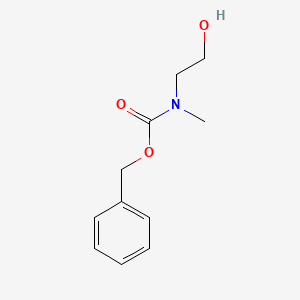
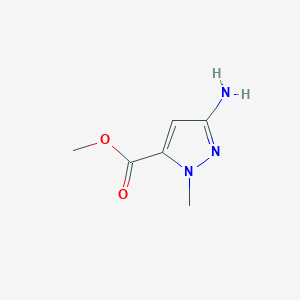
![[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1600648.png)

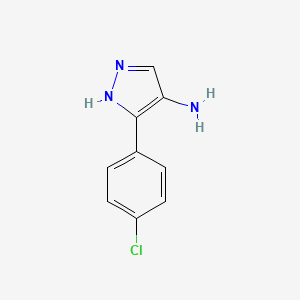
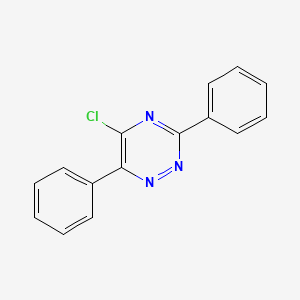
![3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1600652.png)
